molecular formula C7H6BrNO B1277531 4-Bromobenzaldehyde oxime CAS No. 34158-73-1

4-Bromobenzaldehyde oxime

Cat. No. B1277531
CAS RN: 34158-73-1
M. Wt: 200.03 g/mol
InChI Key: UIIZGAXKZZRCBN-WEVVVXLNSA-N
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Description

The compound of interest, 4-Bromobenzaldehyde oxime, is a derivative of benzaldehyde with a bromine atom and an oxime group attached to the benzene ring. While the provided papers do not directly discuss 4-Bromobenzaldehyde oxime, they do provide insights into related compounds and their properties, which can be useful for understanding the chemical behavior and characteristics of 4-Bromobenzaldehyde oxime.

Synthesis Analysis

The synthesis of related compounds involves several steps, including bromination, hydrolysis, and condensation reactions. For instance, Schiff base monomers derived from 4-bromobenzaldehyde were synthesized through a condensation reaction with aromatic aminophenols . Another related compound, Methyl 4-Bromo-2-methoxybenzoate, was synthesized from 4-bromo-2-fluorotoluene through a multi-step process involving bromination, cyanidation, methoxylation, hydrolysis, and esterification . These methods could potentially be adapted for the synthesis of 4-Bromobenzaldehyde oxime by incorporating the appropriate oxime formation step.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various techniques such as X-ray diffraction and vibrational spectroscopy. For example, the molecular structure of 2-fluoro-4-bromobenzaldehyde was studied, revealing that it crystallizes in an orthorhombic space group with an O-trans conformation . The crystal structures of methoxybenzaldehyde oxime derivatives have also been analyzed, showing different conformations and hydrogen-bonding patterns . These studies provide a foundation for understanding the potential molecular structure of 4-Bromobenzaldehyde oxime.

Chemical Reactions Analysis

The chemical reactions involving related compounds include oxidative polycondensation reactions to form polyphenol derivatives and various substitution reactions to synthesize specific derivatives . The reactivity of the bromine atom and the oxime group in 4-Bromobenzaldehyde oxime would likely influence its participation in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques such as FT-IR, NMR, TG-DTA, DSC, and SEC . The electrochemical and optical properties were determined through cyclic voltammetry and UV-Vis measurements, respectively . Additionally, the effects of substituents on the electrochemical and thermal properties were discussed . These analyses are relevant to 4-Bromobenzaldehyde oxime, as they provide insights into how different functional groups and substituents can affect the properties of the compound.

Scientific Research Applications

Synthesis Processes

  • Selective Ortho-Bromination

    4-Bromobenzaldehyde oxime is used in the synthesis of substituted 2-bromobenzaldehydes through a selective palladium-catalyzed ortho-bromination. This process involves O-Methyloxime as a directing group, with the synthesis yielding good overall outcomes (Dubost et al., 2011).

  • Indazole Synthesis

    It participates in the facile palladium-catalyzed synthesis of 1-aryl-1H-indazoles, reacting with arylhydrazines in toluene. This method produces 1-aryl-1H-indazoles in good yields, demonstrating its utility in creating complex organic structures (Cho et al., 2004).

  • Isoindolin-1-Ones Production

    In the synthesis of isoindolin-1-ones, 4-Bromobenzaldehyde oxime reacts with primary amines under carbon monoxide pressure, catalyzed by palladium, showcasing its role in constructing nitrogen-containing heterocycles (Cho et al., 2009).

Chemical Interactions and Transformations

  • Catalytic Cyclic Vinylpalladation

    This compound is involved in catalytic cyclic vinylpalladation of aromatic aldehydes, leading to the production of indenols and indanones. This highlights its role in complex chemical transformations (Gevorgyan et al., 1999).

  • Crystal Structures Analysis

    The study of its crystal structures, along with other derivatives, provides insights into different conformations and hydrogen-bonding patterns, critical for understanding molecular interactions and design (Gomes et al., 2018).

Biological and Environmental Applications

  • Plant Growth Regulation

    It has been identified as having biological activity in the regulation of plant growth. The introduction of a bromine atom enhances its phytotoxic activity, making it relevant in agricultural chemistry (Yoshikawa & Doi, 1998).

  • Mitochondrial and Chloroplast Reactions

    Research on its effects on mitochondrial and chloroplast reactions in plants indicates its potential influence on cellular metabolism and energy generation processes (Moreland & Blackmon, 1970).

Future Directions

Oximes are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies . Developments in oxime reactivity have enabled transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines . The unique properties imparted by the oxime N–O bond have also been used to integrate dynamic chemistries into materials . Future research will likely continue to explore the diverse applications of oximes, including 4-Bromobenzaldehyde oxime.

properties

IUPAC Name

(NE)-N-[(4-bromophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIZGAXKZZRCBN-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobenzaldehyde oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
353
Citations
P Harsha, D Das - New Journal of Chemistry, 2023 - pubs.rsc.org
… mechanical properties of four halogen-substituted benzaldehyde oximes: 4-fluorobenzaldehyde oxime (4-FBO), 4-chlorobenzaldehyde oxime (4-CBO), 4-bromobenzaldehyde oxime (4-…
Number of citations: 0 pubs.rsc.org
AD Ward, VR Ward, ERT Tiekink - 2001 - scholarbank.nus.edu.sg
Crystal structure of syn-4-bromobenzaldehyde oxime, C7H6BrNO | ScholarBank@NUS … Title: Crystal structure of syn-4-bromobenzaldehyde oxime, C7H6BrNO Authors: Ward, AD …
Number of citations: 3 scholarbank.nus.edu.sg
AD Ward, VR Ward, ERT Tiekink - Zeitschrift für Kristallographie-New …, 2001 - degruyter.com
… Crystal structure of anti'-4-bromobenzaldehyde oxime, C 7 H 6 BrNO … Crystal structure of anti'-4-bromobenzaldehyde oxime, C 7 H 6 BrNO Crystal structure of syn-4-bromobenzaldehyde …
Number of citations: 1 www.degruyter.com
SK De - Tetrahedron letters, 2003 - academia.edu
… 4-Bromobenzaldehyde oxime …
Number of citations: 23 www.academia.edu
S Sharma, V Sharma, A Choudhary, S Sharma, S Paul - 2022 - researchsquare.com
… Further, the reusability of Pd(0)@MnO2-CF was studied by performing oxidation of 4-bromobenzyl alcohol and oxidative deprotection of 4-bromobenzaldehyde oxime consecutively for …
Number of citations: 2 www.researchsquare.com
SK De - Synthetic communications, 2004 - Taylor & Francis
… 4-Bromobenzaldehyde oxime …
Number of citations: 8 www.tandfonline.com
G Zhang, X Wen, Y Wang, X Han, Y Luan, L Zheng… - RSC Advances, 2013 - pubs.rsc.org
… To verify our hypothesis, a probe experiment was performed at 60 C using 4-bromobenzaldehyde oxime as the model substrate. It was found that with 10 mol% FeCl 3 and 10 mol% …
Number of citations: 19 pubs.rsc.org
SK De - Journal of Chemical Research, 2004 - journals.sagepub.com
… 4-Bromobenzaldehyde oxime …
Number of citations: 3 journals.sagepub.com
F Shirini, MA Zolfigol, B Mallakpour, SE Mallakpour… - Tetrahedron letters, 2002 - Elsevier
Mg(HSO 4 ) 2 in the presence of wet SiO 2 was reacted with oximes, hydrazones and semicarbazones and converts them to the corresponding carbonyl compounds in good to high …
Number of citations: 93 www.sciencedirect.com
S Sharma, C Sharma, M Kaur, S Paul - New Journal of Chemistry, 2021 - pubs.rsc.org
… For this purpose, 4-bromobenzaldehyde oxime was chosen as the test substrate, and similar experiments were performed to optimize reaction parameters such as the solvent, …
Number of citations: 5 pubs.rsc.org

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